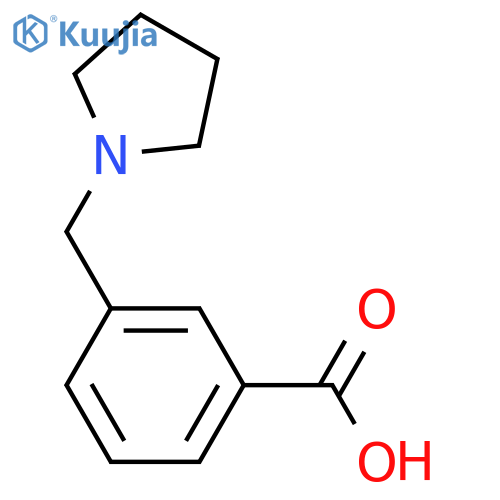

Cas no 884507-41-9 (3-(pyrrolidin-1-yl)methylbenzoic acid)

3-(pyrrolidin-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-Pyrrolidinylmethyl)-benzoic acid

- 3-(1-Pyrrolidylmethyl)benzoic Acid

- 3-(pyrrolidin-1-ylmethyl)benzoic acid

- 3-(1-Pyrrolidinylmethyl)benzoic acid (ACI)

- 3-(pyrrolidin-1-yl)methylbenzoic acid

-

- MDL: MFCD05841592

- インチ: 1S/C12H15NO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,14,15)

- InChIKey: PWICTTOVWSNXRV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(CN2CCCC2)C=CC=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

3-(pyrrolidin-1-yl)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-2076-2.5g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95%+ | 2.5g |

$394.0 | 2023-09-06 | |

| abcr | AB540336-1 g |

3-(Pyrrolidin-1-ylmethyl)benzoic acid; . |

884507-41-9 | 1g |

€378.40 | 2023-04-14 | ||

| Life Chemicals | F1967-2076-0.25g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95%+ | 0.25g |

$177.0 | 2023-09-06 | |

| Life Chemicals | F1967-2076-1g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95%+ | 1g |

$197.0 | 2023-09-06 | |

| Life Chemicals | F1967-2076-5g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95%+ | 5g |

$591.0 | 2023-09-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344677-250mg |

3-(pyrrolidin-1-ylmethyl)benzoic acid, |

884507-41-9 | 250mg |

¥1482.00 | 2023-09-05 | ||

| Enamine | EN300-51381-2.5g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95.0% | 2.5g |

$258.0 | 2025-02-20 | |

| Enamine | EN300-51381-10.0g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95.0% | 10.0g |

$713.0 | 2025-02-20 | |

| Apollo Scientific | OR46652-1g |

3-(Pyrrolidin-1-ylmethyl)benzoic acid |

884507-41-9 | 90 | 1g |

£315.00 | 2025-02-20 | |

| Enamine | EN300-51381-5.0g |

3-[(pyrrolidin-1-yl)methyl]benzoic acid |

884507-41-9 | 95.0% | 5.0g |

$409.0 | 2025-02-20 |

3-(pyrrolidin-1-yl)methylbenzoic acid 合成方法

ごうせいかいろ 1

3-(pyrrolidin-1-yl)methylbenzoic acid Raw materials

3-(pyrrolidin-1-yl)methylbenzoic acid Preparation Products

3-(pyrrolidin-1-yl)methylbenzoic acid 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

3-(pyrrolidin-1-yl)methylbenzoic acidに関する追加情報

Introduction to 3-(pyrrolidin-1-yl)methylbenzoic acid (CAS No. 884507-41-9)

3-(pyrrolidin-1-yl)methylbenzoic acid, identified by the Chemical Abstracts Service (CAS) number 884507-41-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzoic acid core linked to a pyrrolidine moiety, has garnered attention due to its structural features and potential biological activities. The benzoic acid moiety is well-known for its role in various pharmacological applications, while the pyrrolidine ring introduces a hydrogen bond donor capability, which can be crucial for molecular recognition and binding affinity in drug design.

The synthesis and characterization of 3-(pyrrolidin-1-yl)methylbenzoic acid involve sophisticated organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies. These methods ensure high yield and purity, which are essential for subsequent biological evaluations. The compound’s structural integrity has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, as well as mass spectrometry (MS).

Recent advancements in computational chemistry have enabled the prediction of the pharmacokinetic properties of 3-(pyrrolidin-1-yl)methylbenzoic acid, providing insights into its potential metabolic pathways and interactions with biological targets. Molecular docking studies have been conducted to evaluate its binding affinity to various protein receptors, suggesting potential applications in the treatment of neurological disorders, inflammation, and metabolic diseases. The pyrrolidine group’s ability to form hydrogen bonds with target proteins makes this compound a promising scaffold for drug development.

In the realm of medicinal chemistry, the introduction of structural diversity is key to discovering novel therapeutic agents. 3-(pyrrolidin-1-yl)methylbenzoic acid exemplifies this principle by combining two pharmacophoric units—the benzoic acid moiety and the pyrrolidine ring—into a single entity. This dual functionality has been exploited in the design of derivatives with enhanced potency and selectivity. For instance, modifications at the aromatic ring or the pyrrolidine nitrogen have shown promising results in preclinical studies.

The compound’s solubility profile has been optimized for various experimental conditions, ensuring its utility in both in vitro and in vivo assays. Solvent systems such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile have been employed for solution-based experiments, while solid-state forms have been characterized for formulation development. These efforts contribute to the overall understanding of 3-(pyrrolidin-1-yl)methylbenzoic acid’s behavior in different environments.

Current research focuses on exploring the therapeutic potential of 3-(pyrrolidin-1-yl)methylbenzoic acid in several disease models. Studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, its interaction with neurotransmitter receptors has raised interest in its potential as an anxiolytic or antidepressant agent. Preclinical trials are underway to validate these hypotheses and determine the optimal dosing regimens.

The synthesis of 3-(pyrrolidin-1-yl)methylbenzoic acid has also been adapted for scalable production processes, ensuring availability for industrial applications. Continuous flow chemistry techniques have been explored to enhance efficiency and reduce waste generation. These green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Future directions in the study of 3-(pyrrolidin-1-yl)methylbenzoic acid include exploring its role in combination therapies and investigating its mechanisms of action at a molecular level. Advances in techniques such as cryo-electron microscopy (cryo-EM) may provide high-resolution structures of protein-ligand complexes involving this compound, further informing drug design strategies.

In conclusion, 3-(pyrrolidin-1-yl)methylbenzoic acid (CAS No. 884507-41-9) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacophores, coupled with promising preclinical data, positions it as a valuable candidate for further development in pharmaceutical research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

884507-41-9 (3-(pyrrolidin-1-yl)methylbenzoic acid) 関連製品

- 158861-24-6(3-[(piperidin-1-yl)methyl]benzoic acid)

- 159691-25-5(4-(Pyrrolidin-1-ylmethyl)benzoic acid)

- 1344061-20-6(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline)

- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

- 496056-53-2(4-(m-tolylmethyl)piperidine)

- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)

- 17521-49-2((Tetrahydro-pyran-2-yloxy)-acetonitrile)

- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)

- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)

- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)